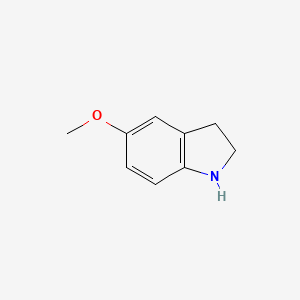

5-Methoxyindoline

Descripción

Propiedades

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDYAQAVAHKFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443634 | |

| Record name | 5-METHOXYINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21857-45-4 | |

| Record name | 5-METHOXYINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 5-Methoxyindoline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

5-Methoxyindoline, also known as 5-methoxy-2,3-dihydro-1H-indole, is an aromatic ether and a cyclic amine. Its structure is characterized by a dihydroindole core with a methoxy group substituted at the 5-position of the benzene ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signature. Understanding these characteristics is crucial for unambiguous structural elucidation and for monitoring chemical transformations involving this moiety.

To facilitate the discussion of the spectroscopic data, the atoms in the this compound structure are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-donating effects of both the methoxy group and the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.75 | d | 1H | H-7 | The proton ortho to the nitrogen is expected to be shielded and appear as a doublet due to coupling with H-6. |

| ~6.68 | dd | 1H | H-6 | This proton will be split by both H-7 and H-4, resulting in a doublet of doublets. |

| ~6.62 | d | 1H | H-4 | The proton meta to the nitrogen and ortho to the methoxy group will appear as a doublet, coupled to H-6. |

| ~3.78 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

| ~3.60 | t | 2H | H-2 | The methylene protons adjacent to the nitrogen are deshielded and will appear as a triplet due to coupling with the C3 protons. |

| ~3.05 | t | 2H | H-3 | The methylene protons at C3 will also be a triplet, coupled to the C2 protons. |

| (Broad) | s | 1H | N-H | The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The aromatic carbons will appear in the downfield region, while the aliphatic and methoxy carbons will be in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.0 | C-5 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~145.0 | C-7a | Aromatic carbon bonded to nitrogen, deshielded. |

| ~131.0 | C-3a | Quaternary aromatic carbon. |

| ~115.0 | C-7 | Aromatic CH carbon. |

| ~112.0 | C-6 | Aromatic CH carbon. |

| ~111.0 | C-4 | Aromatic CH carbon. |

| ~56.0 | -OCH₃ | Methoxy carbon. |

| ~48.0 | C-2 | Aliphatic carbon adjacent to nitrogen. |

| ~30.0 | C-3 | Aliphatic carbon. |

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted MS Data for this compound

| m/z | Interpretation |

| 149 | Molecular ion [M]⁺ |

| 134 | [M - CH₃]⁺ |

| 106 | [M - CH₃ - CO]⁺ |

The primary fragmentation pathway is anticipated to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

An In-depth Technical Guide to the Synthesis and Discovery of 5-Methoxyindoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxyindoline, a heterocyclic amine, represents a cornerstone in the edifice of modern medicinal chemistry and drug development. Its rigid, bicyclic structure, adorned with a strategically placed methoxy group, imparts favorable physicochemical properties, rendering it a privileged scaffold in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for this compound, offering field-proven insights and detailed protocols for its preparation. We will delve into the chemical logic underpinning various synthetic strategies, from seminal early reports to contemporary catalytic approaches, equipping researchers with the knowledge to confidently synthesize and utilize this versatile building block.

I. Historical Perspective: The Emergence of a Key Intermediate

The documented history of this compound synthesis appears to prominently emerge in the mid-20th century, closely tied to the broader exploration of indole and indoline chemistry. While pinpointing a singular, definitive "discovery" can be challenging, a significant early report that detailed a robust synthesis of this compound was published in 1966 by Hunt and Rickard.[1] Their work, focused on a novel synthesis of methoxyindoles, laid a clear pathway for accessing this compound from indoline itself. This multi-step synthesis began with the nitration of 1-acetylindoline to yield 1-acetyl-5-nitroindoline, followed by reduction to 1-acetyl-5-aminoindoline. A subsequent diazotization and decomposition of the diazonium salt in boiling cupric sulfate solution afforded 1-acetyl-5-hydroxyindoline. Methylation of the hydroxyl group yielded 1-acetyl-5-methoxyindoline, which was then deacetylated to provide this compound.[1] This foundational work not only provided a reliable method for the preparation of this compound but also highlighted its role as a direct precursor to the corresponding 5-methoxyindole through dehydrogenation.[1]

II. Synthetic Methodologies: A Journey from Classical Reactions to Modern Catalysis

The synthesis of this compound can be broadly approached from two main directions: the direct construction of the indoline ring system with the methoxy group already in place, or the subsequent reduction of a pre-formed 5-methoxyindole. The choice of strategy is often dictated by the availability of starting materials, desired scale, and economic considerations.

A. Synthesis via Ring Formation

While less common for the direct synthesis of this compound itself, classical indole syntheses can be adapted to produce precursors that are then reduced. For instance, the Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be employed to synthesize 5-methoxyindoles from p-anisidine and a suitable ketone or aldehyde.[2] These 5-methoxyindoles can then be subjected to reduction to yield this compound.

B. Synthesis via Reduction of 5-Methoxyindole

The more prevalent and often more efficient route to this compound involves the reduction of its aromatic counterpart, 5-methoxyindole. This transformation targets the C2-C3 double bond of the indole ring.

Catalytic hydrogenation stands as a powerful and widely utilized method for the synthesis of indolines from indoles. This method offers high yields, clean reactions, and scalability.[3] A variety of catalysts can be employed, with the choice influencing reaction conditions and selectivity.

-

Palladium on Carbon (Pd/C): This is a workhorse catalyst for indole reductions, often requiring moderate to high pressures of hydrogen gas and elevated temperatures.[4]

-

Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also highly effective for indole hydrogenation and can sometimes operate under milder conditions than palladium.[5]

-

Rhodium and Ruthenium Catalysts: These catalysts can also be employed, particularly when specific stereochemical outcomes are desired in more complex substrates.[6]

The general mechanism for catalytic hydrogenation involves the adsorption of both the indole and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxyindole

Materials:

-

5-Methoxyindole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent like acetic acid)

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve 5-methoxyindole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with nitrogen or argon to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

A variety of chemical reducing agents can also effect the conversion of 5-methoxyindole to this compound. These methods can be advantageous when specialized equipment for catalytic hydrogenation is unavailable or when the substrate is sensitive to catalytic conditions.

-

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a Lewis acid or in specific solvent systems can reduce indoles. However, these can sometimes lead to over-reduction or side reactions depending on other functional groups present.

-

Dissolving Metal Reductions: The Birch reduction (sodium or lithium in liquid ammonia with an alcohol) can be used, although it may also affect the aromatic ring.

-

Other Reducing Agents: Systems like zinc in acidic media have also been reported for indole reductions.

Diagram: Synthetic Pathways to this compound

References

An In-depth Technical Guide to the Solubility Profile of 5-Methoxyindoline in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-methoxyindoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users with the knowledge to effectively utilize this compound in their work. We will explore the predicted solubility based on molecular structure and provide detailed protocols for empirical determination.

Understanding this compound: A Structural Perspective on Solubility

This compound, with the molecular formula C₉H₁₁NO, is a derivative of indoline.[1] Its structure, featuring a bicyclic aromatic core with a methoxy group and a secondary amine, dictates its interactions with various solvents. The principle of "like dissolves like" is fundamental to predicting its solubility.[2] The presence of both polar (the amine and methoxy groups) and nonpolar (the bicyclic aromatic ring) regions suggests a nuanced solubility profile.

The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor, and the hydrogen on the nitrogen can act as a hydrogen bond donor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. These characteristics suggest that this compound will exhibit some solubility in polar protic solvents. However, the nonpolar surface area of the benzene ring will favor solubility in nonpolar and moderately polar aprotic solvents.

Based on the known solubility of the related compounds, indoline and 5-methoxyindole, we can infer the likely solubility behavior of this compound. Indoline is moderately soluble in nonpolar organic solvents like ether, benzene, and toluene, and has limited water solubility.[2][3] 5-Methoxyindole is sparingly soluble in water but soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO).[4][5] Therefore, it is anticipated that this compound will exhibit poor solubility in water and good solubility in a range of organic solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate in Alcohols | The polar amine and methoxy groups can engage in hydrogen bonding with protic solvents. However, the nonpolar bicyclic ring system limits aqueous solubility. Alcohols are predicted to be better solvents due to their lower polarity compared to water.[2][4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with this compound. The absence of a hydroxyl group in these solvents prevents them from strongly solvating the nonpolar regions of the molecule.[5] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The nonpolar aromatic ring of this compound will have favorable van der Waals interactions with nonpolar solvents. The parent compound, indoline, shows good solubility in these types of solvents.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and the related 5-methoxyindole is known to be soluble in chloroform.[4][5] |

Experimental Determination of Solubility: Protocols and Rationale

To obtain precise solubility data, empirical determination is essential. The following are detailed protocols for two widely accepted methods for determining the solubility of a solid compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Caption: Workflow for the Shake-Flask Solubility Method.

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).

-

Analysis: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Quantification: Determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Causality and Trustworthiness: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, providing a reliable measure of solubility. The use of a validated analytical method for quantification ensures the accuracy of the final result.

Rapid Solubility Assessment via the Solvent Addition Method

The solvent addition method is a faster technique to estimate solubility by observing the clear point of a suspension upon the addition of a solvent.[10][11][12]

Caption: Workflow for the Solvent Addition Solubility Method.

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a clear vial.

-

Solvent Addition: Add the chosen solvent in small, precise increments (e.g., 50 µL) using a calibrated pipette.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously until the mixture is homogeneous.

-

Observation: Visually inspect the vial against a dark background to determine if all the solid has dissolved.

-

Endpoint: Continue adding solvent until the solution becomes completely clear. The point at which the last solid particle dissolves is the endpoint.

-

Calculation: Record the total volume of solvent added. The solubility is calculated as the initial mass of the compound divided by the total volume of solvent required for complete dissolution.

Causality and Trustworthiness: This method's reliability depends on the careful and slow addition of the solvent and the accurate determination of the clear point. While faster than the shake-flask method, it may be less precise and is often used for screening purposes.[11]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[13]

-

pH: As this compound has a basic amine group, its solubility in aqueous solutions will be pH-dependent. In acidic solutions, the amine will be protonated to form a more polar and, therefore, more water-soluble ammonium salt.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

While specific, quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its behavior in common laboratory solvents can be derived from its molecular structure and comparison with related indole and indoline compounds. It is anticipated to be poorly soluble in water but should exhibit good solubility in a range of organic solvents, particularly polar aprotic and chlorinated solvents. For definitive quantitative data, the detailed experimental protocols provided in this guide, such as the robust shake-flask method, should be employed. This systematic approach ensures the generation of reliable and reproducible solubility data, which is critical for the successful design and execution of experiments in drug discovery and development.

References

- 1. 5-methoxy-2,3-dihydro-1H-indole | C9H11NO | CID 10701974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Indoline - C8H9N, Industrial Grade Aromatic Heterocyclic Organic Compound | Mild Aromatic Odor, 99% Purity, Bicyclic Structure, CAS No: 496-15-1, Slightly Soluble in Water - C8h9n, Industrial Grade Aromatic Heterocyclic Organic Compound | Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water at Best Price in Mumbai | Solvchem [tradeindia.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. solubilityofthings.com [solubilityofthings.com]

The Untapped Potential of the 5-Methoxyindoline Scaffold: A Technical Guide to Putative Biological Activities

Introduction: From a Privileged Structure to an Uncharted Frontier

The 5-methoxyindole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds, from the neurohormone melatonin to potent anticancer agents.[1][2] Its structural similarity to endogenous neurotransmitters like serotonin has made it a fertile ground for the development of therapeutics targeting the central nervous system.[1] This guide, however, ventures into a less-explored chemical space: the world of 5-methoxyindoline derivatives .

By saturating the C2-C3 double bond of the indole ring, we transition from a planar, aromatic system to a non-planar, more flexible indoline core. This seemingly subtle modification has profound implications for a molecule's three-dimensional shape, electronic distribution, and metabolic stability. Consequently, it can dramatically alter its interaction with biological targets, potentially unlocking novel pharmacological profiles. While direct research on this compound derivatives is nascent, the rich pharmacology of their indole counterparts provides a robust framework for predicting their potential biological activities. This guide will synthesize the known activities of 5-methoxyindole derivatives to illuminate the therapeutic promise of the this compound scaffold, providing researchers and drug development professionals with the foundational knowledge and experimental methodologies to explore this exciting frontier.

Potential as Antiproliferative Agents: A New Angle on Cytotoxicity

A significant body of research highlights the potent anticancer activities of 5-methoxyindole derivatives.[1][3] These findings suggest that this compound analogs could represent a promising, yet unexplored, class of antiproliferative agents.

Causality of Experimental Design

The primary hypothesis is that the this compound scaffold can be decorated with pharmacophores known to interfere with cancer cell proliferation. The rationale for investigating this area stems from the success of 5-methoxyindole-isatin hybrids, which have demonstrated cytotoxicity superior to established drugs like sunitinib.[4][5] The core experimental approach involves evaluating the cytotoxicity of novel derivatives against a panel of human cancer cell lines, followed by mechanistic studies to elucidate the mode of action. The choice of assays, such as the MTT assay, provides a reliable, high-throughput method for initial screening of cell viability, while cell cycle analysis and Western blotting offer deeper insights into the specific pathways being modulated.

Established Mechanisms of Action (from 5-Methoxyindole Analogs)

-

Cell Cycle Arrest: Certain 5-methoxyindole-isatin hybrids have been shown to induce cell cycle arrest, particularly by causing a lengthening of the G1 phase and a reduction in the S and G2/M phases.[1][4][5] This is often accompanied by a dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[4][5]

Caption: Inhibition of G1 to S phase transition by a 5-methoxyindole derivative.

Quantitative Data: Antiproliferative Activity of 5-Methoxyindole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 |

| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 |

| 21 | N-Methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - |

| 31 | N-Methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.025 | - | - |

Table derived from multiple sources.[1][3][4]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol provides a standardized method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

-

Cell Seeding:

-

Culture human cancer cells (e.g., ZR-75, HeLa) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[6]

-

Harvest cells using trypsin and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[1]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test this compound derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[6] The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO).

-

Incubate the plates for 48 to 72 hours.[1]

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Modulation of the Serotonergic System: A Legacy of the Indole Core

The structural analogy between the 5-methoxyindole scaffold and serotonin (5-hydroxytryptamine, 5-HT) is a strong predictor that this compound derivatives will interact with serotonin receptors.[1] The saturation of the indole ring to an indoline may alter receptor subtype selectivity and functional activity (agonist vs. antagonist), offering a strategy to fine-tune the pharmacological profile.

Causality of Experimental Design

The investigation into serotonergic activity is driven by the need for novel therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and migraines.[7] The primary experimental approach is to determine the binding affinity and functional potency of this compound derivatives at various 5-HT receptor subtypes. Radioligand binding assays are the gold standard for determining affinity (Ki), while functional assays (e.g., cAMP accumulation, calcium mobilization) are essential to characterize the compound as an agonist, antagonist, or allosteric modulator.[8]

Established Mechanisms of Action (from 5-Methoxyindole Analogs)

-

Receptor Agonism/Antagonism: Derivatives of 5-methoxytryptamine (a closely related indole) show varying affinities and agonist properties at different 5-HT receptors.[1][9] For example, substitutions on the aliphatic amine can significantly influence efficacy at the 5-HT₄ receptor.[9] N,N-dimethyl substitution, as seen in 5-MeO-DMT, generally confers high potency at the 5-HT₂A receptor.[1] Some N-arylsulfonyltryptamines act as potent 5-HT₆ receptor ligands.[10]

Caption: Potential modulation of major serotonin receptor signaling pathways.

Quantitative Data: Serotonin Receptor Affinity of 5-Methoxyindole Analogs

| Derivative Class | Receptor Subtype | Affinity (pKi) / Activity |

| 5-Methoxytryptamine Derivatives | 5-HT₁A | High affinity (pKi 8.4-9.4 for related compounds) |

| 5-Methoxytryptamine Derivatives | 5-HT₂A | Varies with N-substitution |

| 5-Methoxytryptamine Derivatives | 5-HT₄ | Agonist properties |

| N-benzenesulfonyl-5-methoxytryptamine | 5-HT₆ | High affinity ligand |

Table compiled from multiple sources.[1][10]

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂A receptor.

-

Membrane Preparation:

-

Use cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Thaw membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in binding buffer (50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup:

-

The assay is performed in a 96-well plate with a total volume of 200 µL per well.

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]Ketanserin at a final concentration of ~1 nM), and 100 µL of the membrane preparation.[8]

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM mianserin), 50 µL of radioligand, and 100 µL of membrane preparation.[8]

-

Compound Competition: Add 50 µL of the this compound test compound at various concentrations (e.g., 11-point curve from 1 pM to 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Rapidly harvest the contents of each well onto a 96-well filter plate (e.g., GF/B filters) using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Neuroprotective Potential: Combating Oxidative Stress and Ischemic Injury

Recent studies on 5-methoxyindole-2-carboxylic acid (MICA) have revealed a significant neuroprotective effect in models of ischemic stroke.[11][12][13] This activity is attributed to the preservation of mitochondrial function and the attenuation of oxidative stress, suggesting that the this compound core could be a valuable scaffold for developing drugs against neurodegenerative diseases.

Causality of Experimental Design

The rationale for exploring neuroprotection is the urgent need for therapies that can mitigate neuronal damage following events like stroke. The experimental strategy focuses on in vivo models of ischemia/reperfusion injury. MICA has been shown to be effective when administered both before (preconditioning) and after (postconditioning) the ischemic event.[12][13] The key mechanistic hypothesis is that these compounds bolster the brain's endogenous antioxidant defenses. This is tested by measuring brain infarction volume as a primary outcome and analyzing key biomarkers of mitochondrial function (e.g., ATP production) and oxidative stress (e.g., protein carbonylation, lipid peroxidation), as well as the activation of protective signaling pathways like Nrf2.[11][13]

Established Mechanisms of Action (from MICA)

-

Preservation of Mitochondrial Function: MICA treatment helps maintain mitochondrial enzyme activities, membrane potential, and ATP production in the ischemic brain.[13]

-

Upregulation of Antioxidant Defenses: MICA induces neuroprotection by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1).[11][13] This enhanced cellular antioxidative capacity helps to reduce oxidative damage.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyindoline molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methoxyindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. As a privileged scaffold in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for rational drug design and development. This document synthesizes data from spectroscopic and computational studies to elucidate the key structural features, including the puckering of the pyrrolidine ring and the rotational isomerism of the methoxy substituent. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by authoritative references to ensure scientific integrity. This guide is intended to serve as a core resource for researchers leveraging the this compound moiety in their scientific endeavors.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery. Its core structure, an indoline bicyclic system, is a recurring motif in a vast number of biologically active molecules and natural products. The addition of a methoxy group at the 5-position of the benzene ring modulates the molecule's electronic properties and steric profile, influencing its interaction with biological targets. Understanding the nuanced details of this compound's molecular geometry and conformational preferences is crucial for structure-activity relationship (SAR) studies and the design of novel therapeutics with enhanced potency and selectivity. This guide delves into the fundamental structural and conformational aspects of this compound, providing a foundational knowledge base for its application in research and development.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a fused aromatic and saturated heterocyclic ring system.

-

Systematic IUPAC Name: 5-methoxy-2,3-dihydro-1H-indole[1]

-

Common Name: this compound

-

Molecular Formula: C₉H₁₁NO[1]

-

Molecular Weight: 149.19 g/mol [1]

The molecule consists of a benzene ring fused to a pyrrolidine ring, with a methoxy group (-OCH₃) attached to the carbon at the 5-position of the benzene ring.

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis

The three-dimensional shape of this compound is not static. It can adopt several low-energy conformations primarily due to the flexibility of the pyrrolidine ring and the rotation of the methoxy group.

Puckering of the Pyrrolidine Ring

The five-membered pyrrolidine ring in the indoline system is non-planar to minimize ring strain. It typically adopts one of two puckered conformations: the "envelope" (Cₛ symmetry) or the "twist" (C₂ symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific preferred pucker in this compound can be influenced by substitution and intermolecular interactions in a crystal lattice or a protein binding pocket.

Caption: Conformational puckering of the pyrrolidine ring.

Rotational Conformation of the Methoxy Group

The orientation of the methoxy group relative to the indoline ring system gives rise to distinct rotational isomers, or conformers. Studies on the closely related 5-methoxyindole have identified two primary planar conformers: syn and anti.[2] These are defined by the dihedral angle of the C4-C5-O-CH₃ atoms. The anti conformer, where the methyl group points away from the pyrrole ring, is generally the more stable ground-state conformation.[2][3]

-

Anti-conformer: The O-CH₃ bond is oriented away from the C4 position of the indole ring. This is the global minimum energy structure.[3]

-

Syn-conformer: The O-CH₃ bond is oriented towards the C4 position. This conformer is higher in energy.[2][3]

Computational studies on 5-methoxyindole have shown the anti conformer to be more stable than the syn conformer by approximately 409 cm⁻¹ (about 4.9 kJ/mol).[3] While this data is for 5-methoxyindole, the underlying electronic and steric factors are similar in this compound, suggesting a similar preference for the anti conformation. The interconversion between these conformers can be induced by thermal energy or light.[2]

Caption: Syn and anti conformers of this compound.

Summary of Conformational Energies

| Conformer | System | Energy Difference (Relative to Anti) | Source |

| Syn | 5-Methoxyindole | +409 cm⁻¹ (~4.9 kJ/mol) | [3] |

| Anti | 5-Methoxyindole | 0 (Global Minimum) | [3] |

Experimental and Computational Characterization

The structure and conformation of this compound are confirmed through a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of this compound

A common and effective route to synthesize this compound starts from indoline and proceeds through nitration, acetylation, reduction, diazotization, hydrolysis, methylation, and finally deacetylation.[4] A detailed protocol for the final steps is provided below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Acetyl-5-hydroxyindoline [4]

This protocol outlines the methylation and subsequent deacetylation to yield this compound.

-

Methylation of 1-Acetyl-5-hydroxyindoline:

-

To a stirred solution of 1-acetyl-5-hydroxyindoline in aqueous sodium hydroxide, add dimethyl sulfate dropwise while maintaining the temperature.

-

Continue stirring at 50°C for 1 hour.

-

Cool the mixture. The precipitated solid, 1-acetyl-5-methoxyindoline, is collected by filtration.

-

Recrystallize the solid from cyclohexane to yield pure 1-acetyl-5-methoxyindoline as needles. A yield of approximately 70% can be expected.[4]

-

-

Deacetylation to this compound:

-

Reflux the 1-acetyl-5-methoxyindoline from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

-

Make the resulting solution alkaline with additional sodium hydroxide solution and extract the product with ether (4 x 150 ml).[4]

-

Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

-

Bubble dry hydrogen chloride gas through the ethereal solution to precipitate this compound hydrochloride.

-

Recrystallize the hydrochloride salt from a benzene-methanol mixture to obtain pure needles. An 85% yield for this step is reported.[4]

-

The free base can be obtained by neutralizing the hydrochloride salt.

-

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the pyrrolidine ring (triplets for the -CH₂-CH₂- moiety, typically in the 2.8-3.5 ppm range).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons (100-150 ppm), the methoxy carbon (~55 ppm), and the two aliphatic carbons of the pyrrolidine ring.[5]

-

Infrared (IR) Spectroscopy: Key IR absorption bands include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Below 3000 cm⁻¹.

-

C-O stretch (aryl ether): Strong band around 1250 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 149.19).

Applications in Drug Development

The this compound scaffold is a key component in a variety of pharmacologically active compounds. Its structural rigidity, combined with its specific electronic and hydrogen-bonding properties, makes it an attractive starting point for the development of ligands for various receptors and enzymes. The conformational flexibility of the pyrrolidine ring and the orientation of the methoxy group can significantly impact binding affinity and selectivity. Therefore, a detailed understanding of its structure is invaluable for designing molecules that can adopt the optimal bioactive conformation required for interacting with a specific biological target.

Conclusion

This compound possesses a well-defined yet flexible molecular structure. Its key conformational features are the puckering of the non-planar pyrrolidine ring and the syn/anti rotational isomerism of the 5-methoxy group, with the anti conformer being energetically favored. These structural nuances are critical determinants of the molecule's physicochemical properties and its interactions with biological systems. The synthetic routes are well-established, and the structure can be unequivocally confirmed through standard spectroscopic techniques. This guide provides the foundational knowledge required for the effective utilization of the this compound scaffold in medicinal chemistry and drug discovery.

References

- 1. 5-methoxy-2,3-dihydro-1H-indole | C9H11NO | CID 10701974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of 5-Methoxyindoline from 5-Bromoindole

Abstract

This comprehensive guide details the strategic synthetic conversion of 5-bromoindole to 5-methoxyindoline, a valuable building block in medicinal chemistry and drug development. We provide an in-depth analysis of a robust two-step synthetic sequence: the copper-catalyzed Ullmann condensation for the methoxylation of 5-bromoindole, followed by the catalytic hydrogenation of the resulting 5-methoxyindole. This document offers field-proven insights, detailed experimental protocols, troubleshooting strategies, and comparative data to empower researchers in achieving efficient and scalable synthesis.

Introduction: The Significance of the this compound Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The incorporation of a methoxy group at the 5-position significantly modulates the electronic and lipophilic properties of the indoline ring system, often enhancing target engagement and pharmacokinetic profiles. This compound serves as a key intermediate in the synthesis of a diverse array of therapeutic agents, including those targeting central nervous system disorders and oncology.

This application note provides a detailed, validated pathway for the synthesis of this compound starting from the readily available 5-bromoindole. The presented methodology is designed for reproducibility and scalability, addressing common challenges encountered in each synthetic transformation.

Overall Synthetic Strategy

The conversion of 5-bromoindole to this compound is most effectively achieved through a two-step process. This strategy allows for the isolation and purification of the intermediate, 5-methoxyindole, ensuring a high-purity final product.

Application Note & Protocols: 5-Methoxyindoline as a Versatile Synthon for Tryptamine Derivatives

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

5-Methoxytryptamine derivatives are a class of compounds with profound significance in neuropharmacology and drug development, most notably including the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] Traditional syntheses often begin from 5-methoxyindole. This guide presents a robust and versatile alternative strategy utilizing 5-methoxyindoline as a key building block. The core of this approach involves a two-stage process: initial functionalization of the indoline nitrogen followed by a critical catalytic dehydrogenation step to furnish the aromatic indole core. This methodology offers significant advantages in terms of substrate scope and strategic flexibility. We provide detailed, field-tested protocols for N-alkylation and subsequent aerobic oxidative dehydrogenation, explain the causality behind experimental choices, and present data to ensure reproducibility and validation.

Introduction: The Strategic Advantage of the Indoline Route

The indole nucleus is the central pharmacophore for a vast array of biologically active molecules.[3] However, direct functionalization of a pre-formed indole ring can sometimes be challenging, leading to issues with regioselectivity (C2 vs. C3 vs. N1 substitution). The "indoline-to-indole" strategy circumvents many of these issues. By starting with the saturated indoline core, the nitrogen atom is a more distinct and reactive nucleophile, allowing for clean and selective N-functionalization (e.g., alkylation, acylation).[4][5] The subsequent dehydrogenation step re-establishes the indole's aromaticity, providing a powerful method to access N-substituted tryptamine precursors that are otherwise difficult to synthesize.

The 5-methoxy substituent is particularly important as it is a key feature in many neuroactive compounds, including the endogenous neurohormone melatonin and numerous serotonergic ligands.[6][7] This group enhances electron density on the aromatic ring, influencing both the reactivity of the molecule and its binding affinity at biological targets, primarily serotonin (5-HT) receptors like 5-HT1A and 5-HT2A.[2][8] This guide focuses on leveraging the unique reactivity of this compound to construct valuable tryptamine derivatives.

Core Synthetic Workflow

The overall strategy is a modular, two-part process that provides a high degree of control over the final product structure. First, the indoline nitrogen is selectively functionalized. Second, the indoline ring is aromatized to the corresponding indole.

Caption: Overall synthetic strategy from this compound to tryptamine derivatives.

Protocol I: Selective N-Alkylation of this compound

A highly efficient and green method for N-alkylation is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, producing only water as a byproduct.[9] This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, reductive amination with the indoline, and subsequent regeneration of the catalyst. Iron-based catalysts are particularly advantageous due to their low cost and low toxicity.[4]

Rationale for Experimental Choices

-

Catalyst: A tricarbonyl(cyclopentadienone) iron complex is chosen for its proven efficiency in mediating the borrowing hydrogen cycle with amines and alcohols.[4]

-

Solvent: 2,2,2-Trifluoroethanol (TFE) is an excellent solvent for this reaction. Its high polarity and hydrogen bond donating ability help to stabilize the catalytic intermediates and promote the reaction.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to facilitate the reaction without causing unwanted side reactions.

Step-by-Step Protocol: Synthesis of N-Benzyl-5-methoxyindoline

Materials and Reagents:

-

This compound

-

Benzyl Alcohol

-

Tricarbonyl(cyclopentadienone) iron complex (catalyst)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

2,2,2-Trifluoroethanol (TFE), anhydrous

-

Ethyl acetate, Hexanes (for chromatography)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar, heating mantle or oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (0.5 mmol, 1.0 equiv.), potassium carbonate (0.5 mmol, 1.0 equiv.), and the iron catalyst (5 mol%).

-

Add anhydrous TFE (1.0 mL, 0.5 M solution).

-

Add benzyl alcohol (1.0 mmol, 2.0 equiv.) via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indoline is consumed (typically 18-24 hours).

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield N-benzyl-5-methoxyindoline as a pure compound.

Expected Results & Substrate Scope

This protocol is robust and applicable to a variety of primary alcohols.

| Alcohol Substrate | Product | Typical Yield (%) | Reference |

| Benzyl alcohol | N-benzyl-5-methoxyindoline | 90-95% | [4][10] |

| 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)-5-methoxyindoline | ~92% | [4] |

| 1-Butanol | N-butyl-5-methoxyindoline | ~75% | [10] |

| Ethanol | N-ethyl-5-methoxyindoline | ~60% | [10] |

Protocol II: Catalytic Dehydrogenation to the Indole Core

The aromatization of the N-substituted indoline is the pivotal step. While various methods exist using stoichiometric oxidants (e.g., DDQ, MnO₂), modern catalytic approaches using molecular oxygen as the terminal oxidant are far more sustainable and efficient.[11][12] A copper-catalyzed aerobic system provides an excellent balance of reactivity, cost-effectiveness, and operational simplicity.[13]

Rationale for Experimental Choices

-

Catalyst System: A co-catalytic system of Copper(I) Chloride (CuCl), 4-(dimethylamino)pyridine (DMAP), and a hydrazide co-catalyst facilitates the aerobic oxidation.[11] The hydrazide acts as a redox shuttle, while the copper and DMAP are potent co-catalysts.[13]

-

Solvent: Acetonitrile (CH₃CN) is the solvent of choice, showing superior performance compared to other common organic solvents in this transformation.[11]

-

Atmosphere: The reaction utilizes ambient air or pure oxygen as the terminal oxidant, with water as the only byproduct, making it an environmentally benign process.

Step-by-Step Protocol: Synthesis of N-Benzyl-5-methoxyindole

Materials and Reagents:

-

N-Benzyl-5-methoxyindoline (from Protocol I)

-

Copper(I) Chloride (CuCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate (Hydrazide co-catalyst)

-

Acetonitrile (CH₃CN), anhydrous

-

Oxygen (balloon) or access to ambient air

-

Standard glassware for reflux

Procedure:

-

To a round-bottom flask, add N-benzyl-5-methoxyindoline (0.5 mmol, 1.0 equiv.), CuCl (10 mol%), DMAP (20 mol%), and the hydrazide co-catalyst (20 mol%).

-

Add anhydrous acetonitrile (2.5 mL).

-

Fit the flask with a reflux condenser and an oxygen-filled balloon (or leave open to the air, though O₂ can accelerate the reaction).

-

Heat the mixture to 80 °C and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel to afford pure N-benzyl-5-methoxyindole.

Caption: Experimental workflow for Cu-catalyzed aerobic dehydrogenation.

From Indole to Tryptamine: The Speeter-Anthony Synthesis

With the N-substituted 5-methoxyindole in hand, the final tryptamine structure can be assembled using the classic Speeter-Anthony tryptamine synthesis.[14] This reliable three-step sequence introduces the ethylamine side chain at the C3 position.

-

Electrophilic Acylation: The indole is reacted with oxalyl chloride to form an intermediate indol-3-ylglyoxylyl chloride.

-

Amidation: The highly reactive acid chloride is then treated in situ with a secondary amine (e.g., dimethylamine for 5-MeO-DMT) to form the corresponding ketoamide.[15]

-

Reduction: The ketoamide is fully reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final tryptamine derivative.[16]

This sequence is highly modular, allowing for the synthesis of a wide variety of tryptamine derivatives by simply changing the amine used in the second step.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table of representative spectroscopic data for the final product, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a key target molecule.

| Technique | Data Summary for 5-MeO-DMT | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 6.8-7.3 (m, 3H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-N), 2.65 (t, 2H, Ar-CH₂-), 2.35 (s, 6H, -N(CH₃)₂) | [16][17] |

| ¹³C NMR (CDCl₃) | δ (ppm): 153.7, 131.5, 127.8, 122.5, 112.2, 111.9, 111.8, 100.4, 60.5, 55.9, 45.4, 23.8 | [16] |

| Mass Spec. (EI-MS) | Key fragments (m/z): 218 (M+), 58 (iminium ion base peak, [CH₂N(CH₃)₂]⁺) | [16][18] |

Conclusion and Future Outlook

The use of this compound as a strategic starting material provides a powerful and flexible platform for the synthesis of pharmacologically relevant tryptamine derivatives. The ability to selectively N-functionalize the saturated core before aromatization offers superior control compared to direct indole chemistry. The modern catalytic protocols detailed herein for N-alkylation and dehydrogenation are efficient, scalable, and adhere to the principles of green chemistry.[4][11] This approach opens avenues for creating diverse libraries of N-substituted 5-methoxytryptamines, facilitating further exploration of their therapeutic potential in treating neuropsychiatric disorders.[2][19]

References

- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. shulginresearch.net [shulginresearch.net]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) | Semantic Scholar [semanticscholar.org]

Experimental protocol for N-alkylation of 5-Methoxyindoline

Abstract

This comprehensive guide details a robust and optimized protocol for the N-alkylation of 5-methoxyindoline, a critical transformation in the synthesis of various pharmacologically active compounds. This document provides a step-by-step experimental procedure, an in-depth explanation of the underlying chemical principles, and strategies for troubleshooting common issues. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to ensure reproducible and high-yielding synthesis of N-alkylated this compound derivatives.

Introduction: The Significance of N-Alkylated 5-Methoxyindolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indoline nitrogen through N-alkylation is a key synthetic step that allows for the modulation of a compound's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. N-alkylated this compound derivatives, in particular, are precursors to a wide range of bioactive molecules, including potent agonists and antagonists for various receptors.

Foundational Principles: The Chemistry of N-Alkylation

The N-alkylation of this compound, a secondary amine, is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

Mechanism of Amine Alkylation:

The reaction generally proceeds via an SN2 mechanism.[1]

-

Step 1: Nucleophilic Attack. The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.[1]

-

Step 2: Deprotonation. A base present in the reaction mixture removes a proton from the newly formed ammonium salt, yielding the neutral N-alkylated indoline product.[1]

The choice of base is critical for the success of the reaction. Strong bases, such as sodium hydride (NaH), are often employed to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity and favoring N-alkylation.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.[2][3]

A common challenge in the N-alkylation of amines is the potential for over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent.[4] Careful control of stoichiometry and reaction conditions is therefore essential to achieve selective mono-alkylation.[4]

Experimental Protocol: N-Benzylation of this compound

This section provides a detailed, step-by-step procedure for a representative N-alkylation reaction: the N-benzylation of this compound.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| This compound | C₉H₁₁NO | 149.19 | 1.0 g | 6.70 | 1.0 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.32 g | 8.04 | 1.2 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 0.88 mL | 7.37 | 1.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |

| Saturated Aqueous NH₄Cl | - | - | ~15 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |

| Brine (Saturated Aqueous NaCl) | - | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Workflow Diagram:

Caption: Experimental workflow for the N-benzylation of this compound.

Step-by-Step Procedure:

-

Preparation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.70 mmol).

-

Add anhydrous DMF (20 mL) to dissolve the starting material.

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

-

Deprotonation:

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.04 mmol) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of a salt may be observed.

-

-

Alkylation:

-

Slowly add benzyl bromide (0.88 mL, 7.37 mmol) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL) to decompose any unreacted NaH.

-

Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-methoxyindoline.

-

Alternative N-Alkylation Strategies

While direct alkylation with alkyl halides is a common method, other strategies can be employed, particularly to avoid the use of strong bases or to introduce different alkyl groups.

Reductive Amination

Reductive amination is a powerful two-step, one-pot method that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5][6][7] This method offers excellent control over mono-alkylation and avoids the issue of over-alkylation.[5]

General Procedure:

-

This compound is mixed with an aldehyde or ketone in a suitable solvent.

-

A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture.[5]

-

The reaction is stirred at room temperature until completion.

"Borrowing Hydrogen" or Hydrogen Autotransfer Catalysis

This environmentally friendly approach utilizes alcohols as alkylating agents, with water being the only byproduct.[8] The reaction is typically catalyzed by a transition metal complex.[8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the N-alkylated product.[8]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low or No Reaction | - Inactive base (NaH exposed to moisture).- Alkylating agent is not reactive enough.- Low reaction temperature. | - Use fresh, properly stored NaH.- Consider a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction temperature. For some substrates, heating to 80 °C or higher can improve yields.[3] |

| Poor Regioselectivity (C-alkylation) | - Incomplete deprotonation of the indoline nitrogen. | - Ensure sufficient equivalents of a strong base like NaH are used in a suitable polar aprotic solvent like DMF.[2] |

| Formation of Dialkylated Products | - Excess alkylating agent.- High reactivity of the product amine. | - Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.[2]- Add the alkylating agent dropwise to maintain a low concentration.[2] |

| Decomposition of Starting Material or Product | - Harsh reaction conditions (e.g., high temperature, strong base). | - For sensitive substrates, consider milder conditions such as using potassium carbonate (K₂CO₃) as the base.[10][11]- Explore alternative methods like reductive amination. |

Conclusion

The N-alkylation of this compound is a versatile and crucial reaction in the synthesis of medicinally important compounds. The choice of alkylating agent, base, and solvent system can be tailored to achieve the desired product in high yield and purity. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize this transformation for their specific synthetic needs.

References

- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-Methoxyindoline in the Synthesis of Serotonin (5-HT) Receptor Agonists

Introduction: The Serotonin System and the Pursuit of Selective Agonists

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, cognition, and appetite.[1][2][3] Its actions are mediated by a superfamily of at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7).[3] This diversity of receptors allows for fine-tuned control of serotonergic signaling but also presents a significant challenge in drug development. Designing ligands that selectively target a specific receptor subtype is crucial for achieving desired therapeutic effects while minimizing off-target side effects.[3]

Agonists of specific 5-HT receptors are of immense therapeutic interest for treating a range of disorders. For instance, 5-HT1A receptor agonists are explored for anxiety and depression, while 5-HT2A agonists are investigated for their potential in treating psychiatric conditions.[4][5][6][7] The development of potent and selective agonists requires versatile chemical scaffolds that can be readily modified to optimize pharmacological properties.

5-Methoxyindoline: A Privileged Scaffold for 5-HT Receptor Agonist Synthesis

This compound has emerged as a valuable and versatile starting material in the synthesis of a wide variety of 5-HT receptor agonists. Its utility stems from several key structural and chemical features:

-

Inherent Serotonergic Motif: The core structure of this compound is a reduced form of 5-methoxyindole, a key component of endogenous serotonin and numerous potent agonists like 5-MeO-DMT. The 5-methoxy group, in particular, is known to enhance affinity for several 5-HT receptors, notably the 5-HT1A and 5-HT2A subtypes.[4][7][8]

-

Reactive Secondary Amine: The secondary amine of the indoline ring provides a convenient handle for introducing a wide range of substituents through well-established chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the amine substituent to fine-tune receptor affinity and selectivity.

-

Aromatic Ring for Further Functionalization: The benzene portion of the indoline scaffold can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to further modulate the pharmacological profile of the target compounds.

The strategic importance of this scaffold is underscored by its implicit presence in the synthetic routes of complex molecules like Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[9][10][11][12] While syntheses often start from indole precursors, the underlying tryptamine-like pharmacophore is directly accessible from indoline building blocks.

The Significance of the 5-Methoxy Group

Studies have consistently shown that the 5-methoxy substitution on the indole or indoline ring plays a crucial role in binding to serotonin receptors. This is particularly true for the 5-HT1A and 5-HT2A receptors, where the methoxy group can engage in key hydrogen bonding or other favorable interactions within the receptor's binding pocket, often leading to high affinity.[4][7][8] Computational docking and SAR studies have demonstrated that this group contributes significantly to the overall binding energy and can influence the functional activity (agonist vs. antagonist) of the ligand.[4]

Synthetic Strategies for 5-HT Receptor Agonists from this compound

The conversion of this compound into potent 5-HT receptor agonists typically involves two primary synthetic strategies: N-alkylation via reductive amination and construction of the tryptamine side chain via the Pictet-Spengler reaction.

Strategy 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is particularly well-suited for modifying the secondary amine of this compound.[13][14][15] The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the reaction of the indoline with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.

This one-pot procedure is highly efficient for creating a diverse library of N-substituted this compound derivatives, which are direct precursors or analogues of 5-HT agonists.

Workflow for N-Alkylation of this compound

Caption: General workflow for synthesizing N-substituted 5-methoxyindolines.

Strategy 2: Building the Tryptamine Scaffold via the Pictet-Spengler Reaction

For the synthesis of classical tryptamine-based agonists, the Pictet-Spengler reaction is an indispensable tool.[16][17][18][19] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. While this compound itself is not the direct starting material, it can be readily converted to 5-methoxytryptamine, the key precursor for this reaction. The reaction is a cornerstone for creating tetrahydro-β-carbolines, which are structurally related to many potent serotonergic compounds.[17][18]

The general mechanism involves the formation of a Schiff base, followed by an intramolecular electrophilic substitution (a Mannich-type reaction) and subsequent proton loss to afford the cyclized product.[16][20]

Pictet-Spengler Reaction Mechanism

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-5-methoxyindoline via Reductive Amination

This protocol details the N-alkylation of this compound with propionaldehyde.

Materials:

-

This compound (1.0 eq)

-

Propionaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[21]

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

-

Aldehyde Addition: Add propionaldehyde (1.1 eq) to the stirred solution at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically not monitored but is assumed to proceed under these conditions.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde, thus preventing over-reduction of the carbonyl group.[14][21]

-